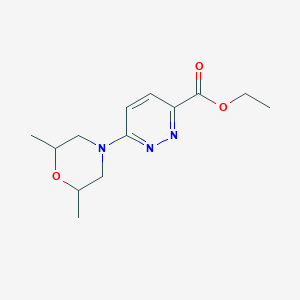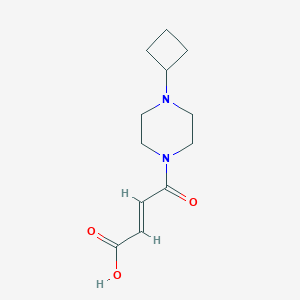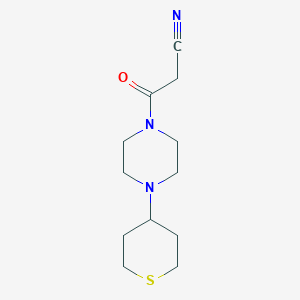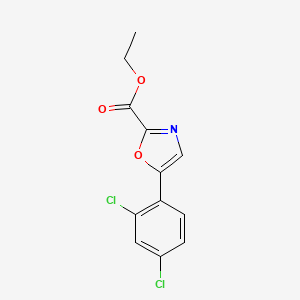
5-(2,4-dichlorophényl)oxazole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
5-(2,4-dichlorophényl)oxazole-2-carboxylate d'éthyle: est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Son cycle oxazole est un motif courant dans plusieurs molécules médicamenteuses, et sa présence peut affecter considérablement l'activité biologique de ces composés. Le groupe dichlorophényle en particulier peut être utilisé pour créer des molécules avec des propriétés antimicrobiennes améliorées .
Synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de dérivés d'oxazole plus complexes. Ces dérivés ont été explorés pour leur potentiel dans la création de nouveaux matériaux avec des propriétés électroniques ou photoniques spécifiques .
Recherche en protéomique
En protéomique, le This compound est utilisé pour étudier les interactions et les fonctions des protéines. Il peut agir comme une sonde protéomique en raison de sa capacité à interagir avec diverses protéines, ce qui peut aider à comprendre la dynamique et la structure des protéines .
Science des matériaux
Le composé trouve une application dans la science des matériaux, où il peut être utilisé pour modifier les propriétés de surface des matériaux ou pour créer de nouveaux polymères avec des propriétés mécaniques et chimiques souhaitées .
Synthèse chimique
Les chercheurs utilisent ce composé en synthèse chimique pour explorer de nouvelles réactions et voies. Il peut servir de précurseur pour la synthèse de composés hétérocycliques, qui sont essentiels dans le développement de nouvelles entités chimiques .
Chromatographie
En chromatographie, le This compound peut être utilisé comme composé standard ou de référence. Sa structure unique lui permet d'être une référence pour comparer les temps de rétention et pour calibrer les systèmes chromatographiques .
Chimie analytique
Ce composé est également important en chimie analytique, où il peut être utilisé comme réactif ou agent de formation de dérivés pour la détection et la quantification d'autres substances .
Développement de diodes électroluminescentes (LED)
Dans le domaine de l'électronique, en particulier dans le développement de diodes électroluminescentes organiques (OLED), le This compound peut être utilisé pour synthétiser des composés qui émettent de la lumière lorsqu'un courant électrique est appliqué. Cette application est particulièrement importante dans la recherche de matériaux OLED plus efficaces et plus durables .
Mécanisme D'action
, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .
The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .
The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .
The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .
Propriétés
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKQUGQVHPRGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






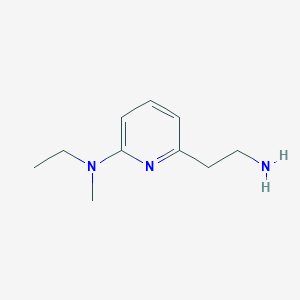

![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)
